N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a fluorophenyl group, a pyrrolidinone ring, and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach involves the use of palladium-catalyzed arylation to construct the core structure, followed by N-arylation and other functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. Solvothermal conditions and metal-organic frameworks (MOFs) can also be employed to enhance the synthesis efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, hydrogen gas for reduction, and various oxidizing agents for oxidation. Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinone and benzo[d][1,3]dioxole moieties can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole core and exhibit similar chemical reactivity and biological activities.
Fluorophenyl compounds: Compounds containing the fluorophenyl group often display enhanced stability and bioactivity due to the presence of the fluorine atom.
Uniqueness
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both the fluorophenyl and benzo[d][1,3]dioxole groups enhances its potential for diverse applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c19-12-2-4-14(5-3-12)21-9-13(8-17(21)22)20-18(23)11-1-6-15-16(7-11)25-10-24-15/h1-7,13H,8-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEGAPIYZBVPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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